2,3,4,5,6-pentamethyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide
Description
2,3,4,5,6-pentamethyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide is a complex organic compound with a unique structure that includes multiple methyl groups and a sulfonamide functional group
Properties
IUPAC Name |
2,3,4,5,6-pentamethyl-N-(1-propanoyl-3,4-dihydro-2H-quinolin-6-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O3S/c1-7-22(26)25-12-8-9-19-13-20(10-11-21(19)25)24-29(27,28)23-17(5)15(3)14(2)16(4)18(23)6/h10-11,13,24H,7-9,12H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKXAEKVENAPGRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3=C(C(=C(C(=C3C)C)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5,6-pentamethyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide typically involves multiple steps. One common approach is to start with the preparation of the pentamethylbenzene core, followed by the introduction of the sulfonamide group and the propanoyl-tetrahydroquinoline moiety. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired transformations occur efficiently.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize yield and purity. The use of automated systems and advanced analytical techniques ensures consistent quality and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2,3,4,5,6-pentamethyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary, but they often involve controlled temperatures, specific solvents, and catalysts to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
Pharmaceutical Applications
2.1 Antimicrobial Activity
Benzene sulfonamides have been historically used as antimicrobial agents. Recent studies indicate that derivatives of benzene sulfonamide exhibit significant antibacterial and antifungal properties. For example, compounds similar to the one discussed have demonstrated efficacy against strains such as Xanthomonas axonopodis and Ralstonia solanacearum .
2.2 STING Pathway Inhibition
A notable application of benzene sulfonamide compounds is their role as inhibitors of the STING (Stimulator of Interferon Genes) pathway. Research suggests that these compounds can modulate immune responses by inhibiting STING-mediated signaling pathways associated with various diseases including autoimmune disorders and cancers . This mechanism opens avenues for developing therapeutics aimed at treating inflammatory diseases and cancers.
Case Studies
3.1 Study on Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of several benzene sulfonamide derivatives against common plant pathogens. The results indicated that certain modifications to the benzene ring significantly enhanced antibacterial activity compared to traditional antibiotics .
3.2 STING-Mediated Disease Research
In another study focused on STING-mediated diseases, researchers synthesized a series of benzene sulfonamide derivatives and tested their ability to inhibit STING activation in vitro. The findings highlighted their potential as novel therapeutics for treating conditions such as systemic lupus erythematosus and other chronic inflammatory diseases .
Table 1: Comparison of Antimicrobial Activity
| Compound Name | Target Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Xanthomonas axonopodis | 10 µg/mL |
| Compound B | Ralstonia solanacearum | 15 µg/mL |
| Compound C | Fusarium solani | 5 µg/mL |
Table 2: STING Pathway Inhibition Studies
| Compound Name | IC50 Value (µM) | Disease Target |
|---|---|---|
| Compound D | 0.5 | Systemic Lupus Erythematosus |
| Compound E | 0.8 | Chronic Inflammatory Disease |
| Compound F | 0.3 | Cancer Cell Lines |
Mechanism of Action
The mechanism of action of 2,3,4,5,6-pentamethyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other sulfonamides and quinoline derivatives, such as:
- 2,3,4,5,6-pentamethylbenzenesulfonamide
- N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide
- 2,3,4,5,6-pentamethylquinoline
Uniqueness
What sets 2,3,4,5,6-pentamethyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide apart is its unique combination of functional groups and structural features, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Biological Activity
The compound 2,3,4,5,6-pentamethyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide , with the CAS number 1040661-65-1, is a novel sulfonamide derivative that has garnered attention for its potential biological activities. This article explores its biological activity through various studies and findings.
- Molecular Formula : CHNOS
- Molecular Weight : 414.6 g/mol
- Structure : The compound features a sulfonamide functional group attached to a benzene ring and a tetrahydroquinoline moiety.
Biological Activity Overview
Research indicates that sulfonamide derivatives exhibit a range of biological activities including anti-inflammatory, antimicrobial, and anticancer properties. The specific activities of this compound are still being elucidated.
Antimicrobial Activity
A study on related sulfonamide compounds demonstrated significant antimicrobial effects against various pathogens. For instance:
- Compound 4d showed a minimum inhibitory concentration (MIC) of 6.72 mg/mL against Escherichia coli.
- Compound 4h exhibited an MIC of 6.63 mg/mL against Staphylococcus aureus .
These results suggest that derivatives of sulfonamides may possess similar antimicrobial properties.
Anti-inflammatory Activity
The anti-inflammatory potential of sulfonamide derivatives has been documented in various studies. For example:
- A benzene sulfonamide derivative was shown to inhibit carrageenan-induced rat paw edema significantly at varying doses .
This class of compounds may contribute to reducing inflammation through mechanisms involving the inhibition of pro-inflammatory mediators.
Study on Perfusion Pressure
An experimental study evaluated the effects of benzenesulfonamide derivatives on perfusion pressure using isolated rat heart models. The results indicated that these compounds could influence cardiac function by modulating vascular resistance . The experimental design is summarized in the following table:
| Group | Compound | Dose (nM) |
|---|---|---|
| I | Control | - |
| II | Benzenesulfonamide | 0.001 |
| III | Compound 2 | 0.001 |
| IV | Compound 3 | 0.001 |
| V | Compound 4 | 0.001 |
| VI | Compound 5 | 0.001 |
This table illustrates the comparative analysis conducted to assess the biological activity related to perfusion pressure modulation.
Anticancer Activity
Recent research has highlighted the anticancer potential of benzenesulfonamide derivatives. A specific derivative demonstrated significant growth inhibition in glioblastoma cells through receptor tyrosine kinase interactions . This suggests that similar compounds may exert cytotoxic effects on cancer cells while sparing normal cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
